5-(4-fluorophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-(4-Fluorophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. The presence of fluorine atoms and a trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione under basic conditions, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts like XPhosPdG2/XPhos in Suzuki–Miyaura cross-coupling reactions are employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves halogenation and nitration.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: Suzuki–Miyaura cross-coupling is a notable reaction for introducing aryl groups.
Common Reagents and Conditions
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄).
Cross-Coupling: Boronic acids and palladium catalysts in Suzuki–Miyaura reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5-(4-Fluorophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Acts as a fluorescent probe for studying intracellular processes.
Medicine: Investigated for its potential as an antitumor agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of organic light-emitting devices (OLEDs) and other optical materials.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative disorders . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
5-(4-Fluorophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of fluorine atoms and a trifluoromethyl group, which confer enhanced stability and biological activity. This makes it particularly valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N3/c1-12-18(14-5-3-2-4-6-14)19-25-16(13-7-9-15(21)10-8-13)11-17(20(22,23)24)27(19)26-12/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWLXZWIZIJHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=C(C=C4)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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